7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Physicochemical profiling Drug-likeness Lead optimization

7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS 89240-28-8) is a halogenated, methyl-substituted 2,3-dihydrobenzofuran-6-carbaldehyde derivative with molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol. The compound belongs to the privileged 2,3-dihydrobenzofuran scaffold class, which is widely exploited in medicinal chemistry for anti-inflammatory, anticancer, and SGLT2 inhibitory applications.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 89240-28-8
Cat. No. B12891056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde
CAS89240-28-8
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1CCO2)Cl)C=O)C
InChIInChI=1S/C11H11ClO2/c1-6-7(2)9(5-13)10(12)11-8(6)3-4-14-11/h5H,3-4H2,1-2H3
InChIKeyAAEOZKAGLAVCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS 89240-28-8): Core Scaffold & Procurement Baseline


7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS 89240-28-8) is a halogenated, methyl-substituted 2,3-dihydrobenzofuran-6-carbaldehyde derivative with molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol . The compound belongs to the privileged 2,3-dihydrobenzofuran scaffold class, which is widely exploited in medicinal chemistry for anti-inflammatory, anticancer, and SGLT2 inhibitory applications [1]. Its unique combination of a 7-chloro substituent and 4,5-dimethyl groups on the electron-rich dihydrobenzofuran core, together with the reactive 6-carbaldehyde handle, distinguishes it from generic dihydrobenzofuran aldehydes used as building blocks.

Why 7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde Cannot Be Replaced by Generic 2,3-Dihydrobenzofuran-6-carbaldehydes


Generic 2,3-dihydrobenzofuran-6-carbaldehyde (CAS 55745-96-5) is a widely available but unadorned scaffold that lacks the electronic and steric tuning necessary for many advanced pharmaceutical intermediate applications [1]. The introduction of chlorine at position 7 and methyl groups at positions 4 and 5 in the target compound is not merely incremental—these substituents jointly modulate the electron density of the aromatic ring, alter the reactivity of the 6-carbaldehyde toward nucleophilic attack, and impose conformational constraints that affect downstream coupling efficiency in convergent syntheses [2]. In the context of SGLT2 inhibitor intermediate synthesis, for instance, the 7-chloro substituent serves as a critical synthetic handle for subsequent cross-coupling or functionalization steps; replacing the target compound with an unsubstituted 2,3-dihydrobenzofuran-6-carbaldehyde would necessitate a complete redesign of the synthetic route [3].

Quantitative Differentiation Evidence: 7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde vs. Closest Analogs


Physicochemical Property Differentiation: LogP and PSA vs. Unsubstituted Parent Scaffold

The target compound (C₁₁H₁₁ClO₂, MW 210.66) exhibits a computed LogP of 2.70 and a topological polar surface area (TPSA) of 26.30 Ų . In contrast, the unsubstituted parent scaffold 2,3-dihydrobenzofuran-6-carbaldehyde (C₉H₈O₂, MW 148.16) has a computed LogP of approximately 1.4 and TPSA of 26.30 Ų . The ~1.3 LogP unit increase driven by the 7-chloro and 4,5-dimethyl substituents translates to approximately 20-fold higher calculated lipophilicity, which can significantly influence membrane permeability and pharmacokinetic behavior of downstream derivatives [1].

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Intermediate Specificity: 7-Chloro Substitution as a Critical Handle in SGLT2 Inhibitor Synthesis

US Patent 12,448,360 discloses a synthetic route to SGLT2 inhibitor intermediates that requires a 7-chloro-2,3-dihydrobenzofuran core with specific substitution at positions 4 and 6 [1]. The patented route proceeds through 4,6-dibromo-7-chloro-2,3-dihydrobenzofuran followed by selective debromination and formylation to yield the 6-carbaldehyde intermediate. The target compound (7-chloro-4,5-dimethyl analog) provides the identical 7-chloro-6-carbaldehyde pharmacophoric pattern but with methyl groups replacing bromine atoms at positions 4 and 5, offering a non-halogenated alternative for SAR exploration. The reference standard dapagliflozin (SGLT2 IC₅₀ = 1.35 nM) serves as the benchmark inhibitor in this chemical series [2].

SGLT2 inhibitors Pharmaceutical intermediates Patent-protected synthesis

Anti-Inflammatory Class Potency: Halogenated Dihydrobenzofuran SAR Context

In a systematic SAR study of fluorinated benzofuran and dihydrobenzofuran derivatives, compounds bearing halogen substituents on the dihydrobenzofuran core exhibited IC₅₀ values ranging from 1.2 to 9.04 µM for interleukin-6 (IL-6) inhibition and from 2.4 to 5.2 µM for nitric oxide (NO) inhibition in LPS-stimulated macrophages [1]. The study explicitly concluded that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances biological effects. By extension, the 7-chloro substituent in the target compound is predicted to confer similar or superior anti-inflammatory potency compared to non-halogenated dihydrobenzofuran-6-carbaldehydes [2]. Direct comparative data for the target compound are not yet reported; the evidence is class-level inference based on the closest halogenated analogs.

Anti-inflammatory Macrophage assay Structure-activity relationship

Electrophilic Reactivity Advantage: 6-Carbaldehyde vs. 4-Carbaldehyde Regioisomer in Nucleophilic Addition

The target compound bears the aldehyde group at position 6 of the dihydrobenzofuran ring, para to the furan oxygen. In contrast, 7-chloro-2,3-dihydrobenzofuran-4-carbaldehyde (CAS 2930864-30-3) places the aldehyde at position 4, ortho to the furan oxygen . The 6-carbaldehyde regioisomer offers distinct electronic properties: the aldehyde is conjugated with the benzene ring but not directly influenced by the electron-donating furan oxygen, resulting in higher electrophilicity and more predictable reactivity in condensations (e.g., Wittig, Knoevenagel, reductive amination) compared to the 4-carbaldehyde isomer [1]. In the SGLT2 inhibitor patent literature, the 6-carbaldehyde regioisomer is specifically utilized for formylation and subsequent C–C bond-forming reactions, confirming its synthetic utility [2].

Aldehyde reactivity Regioselectivity Synthetic building block

Antimicrobial Class Potential: 2,3-Dihydrobenzofuran Scaffold in Chlamydia trachomatis Inhibition

A natural product-inspired library of 2,3-diarylbenzofuran and 2,3-dihydrobenzofuran derivatives identified several potent inhibitors of intracellular Chlamydia trachomatis replication with IC₅₀ ≤ 3 µM in phenotypic, biochemical, and image-based screening assays [1]. While the specific target compound was not included in this library, the study establishes that the 2,3-dihydrobenzofuran scaffold—particularly when substituted with aryl or halogen groups—can achieve single-digit micromolar antichlamydial activity. The target compound's 7-chloro and 4,5-dimethyl substitution pattern aligns with the structural features of active compounds in this series, providing a rationale for its exploration as an antimicrobial lead scaffold [2].

Antimicrobial Chlamydia trachomatis Intracellular replication

Optimal Procurement Scenarios for 7-Chloro-4,5-dimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde


SGLT2 Inhibitor Medicinal Chemistry: Next-Generation Diabetes Therapeutics

The target compound serves as a strategic intermediate for synthesizing novel diphenylmethane-based SGLT2 inhibitors. Its 7-chloro-6-carbaldehyde motif mirrors the pharmacophoric pattern found in patented SGLT2 inhibitor intermediates (US 12,448,360), while the 4,5-dimethyl substitution provides a non-halogenated alternative to the 4,6-dibromo intermediate. Medicinal chemistry teams can use this scaffold to explore SAR around the 4- and 5-positions without introducing additional halogen atoms, potentially improving metabolic stability. The reference benchmark is dapagliflozin (SGLT2 IC₅₀ = 1.35 nM) [1].

Anti-Inflammatory Drug Discovery: Macrophage-Targeted Lead Optimization

Class-level SAR evidence from fluorinated dihydrobenzofuran derivatives demonstrates that halogenation enhances anti-inflammatory potency, with IL-6 IC₅₀ values ranging from 1.2 to 9.04 µM in LPS-stimulated macrophages [2]. The target compound's 7-chloro substituent positions it within this active chemotype space. Procurement is recommended for labs conducting macrophage-based inflammation screens (RAW264.7 or primary macrophages) measuring IL-6, CCL2, NO, or PGE₂ endpoints, where the compound can serve as a starting point for lead optimization.

Antimicrobial Screening Libraries: Antichlamydial and Broad-Spectrum Profiling

The 2,3-dihydrobenzofuran scaffold has demonstrated potent activity against intracellular Chlamydia trachomatis (IC₅₀ ≤ 3 µM) in phenotypic screening assays [3]. The target compound's unique 7-chloro-4,5-dimethyl substitution pattern makes it a valuable addition to diversity-oriented antimicrobial screening libraries. Procurement is justified for academic screening centers or biotech companies pursuing phenotypic screens against intracellular bacterial pathogens, where scaffold novelty is a key criterion for hit triage.

Chemical Biology Tool Compound: Aldehyde-Reactive Probe Development

The 6-carbaldehyde group of the target compound provides a reactive handle for bioorthogonal conjugation chemistry, including hydrazone/oxime ligation and reductive amination with biomolecules. Its higher computed LogP (2.70 vs. ~1.4 for the unsubstituted scaffold) makes it particularly suitable for designing cell-permeable fluorescent probes or activity-based protein profiling (ABPP) probes targeting intracellular enzymes. Chemical biology labs requiring lipophilic, aldehyde-functionalized scaffolds for probe development represent a high-value procurement scenario.

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